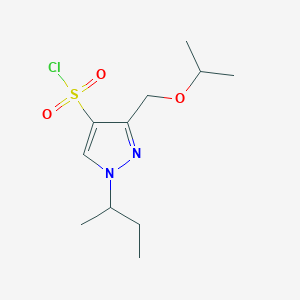
1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-sec-butyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a sec-butyl group, an isopropoxymethyl group, and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms. The sec-butyl group is a branched alkyl group, the isopropoxymethyl group contains an ether linkage, and the sulfonyl chloride group is a common functional group in organic chemistry that is often involved in substitution reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The sulfonyl chloride group is typically very reactive and can participate in a variety of substitution reactions. The ether group might be susceptible to acid-catalyzed cleavage. The pyrazole ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be affected by the polar sulfonyl chloride and ether groups, which could also influence its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Orientations Futures
The future research directions for this compound would depend on its intended applications. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological systems. If it’s a synthetic reagent, future research might explore its utility in different types of chemical reactions .
Propriétés
IUPAC Name |
1-butan-2-yl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-5-9(4)14-6-11(18(12,15)16)10(13-14)7-17-8(2)3/h6,8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEMGEAQBMZABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2468460.png)
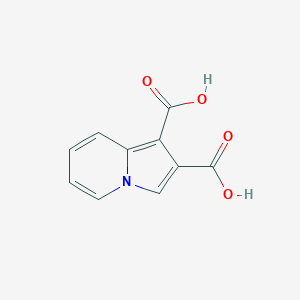

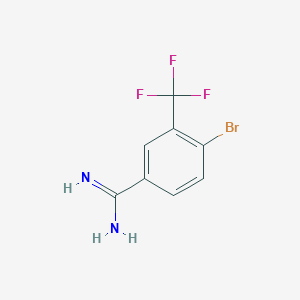

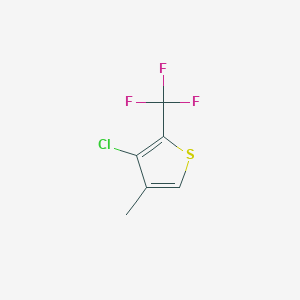

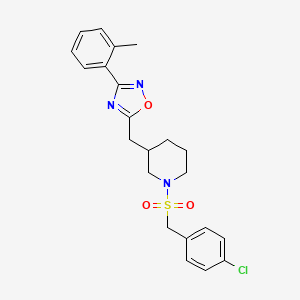
![2-(2-Methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2468472.png)
![4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2468473.png)
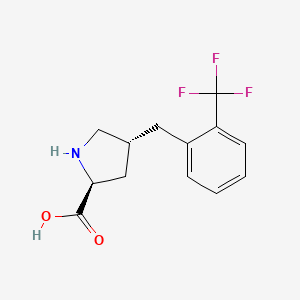
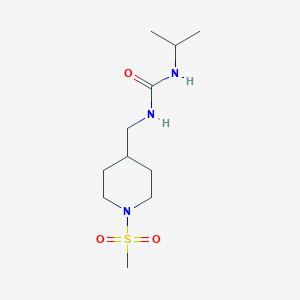
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-3-methyl-1-(3-methylbutyl)purine-2,6-dione](/img/structure/B2468482.png)
![7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2468483.png)